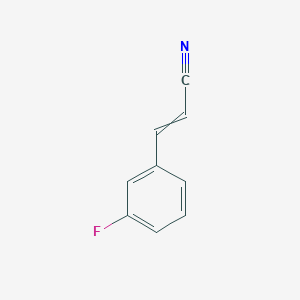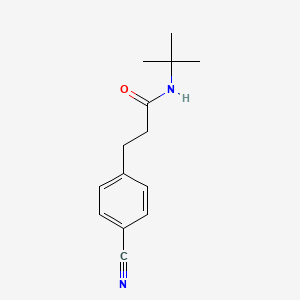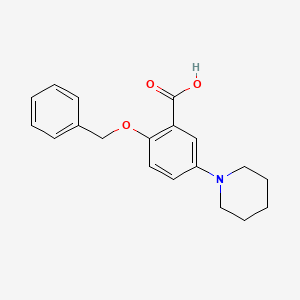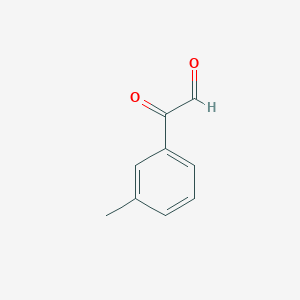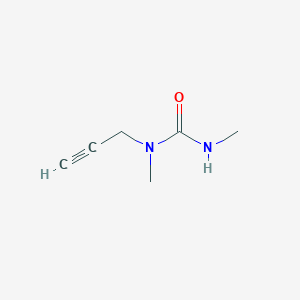
1,3-dimethyl-3-(prop-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dimethyl-N-(2-propynyl)urea: is an organic compound with the molecular formula C6H10N2O It is a derivative of urea, where the hydrogen atoms are replaced by dimethyl and propynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination: One common method involves the reaction of with under controlled conditions to yield .
Rearrangement: Another method includes the rearrangement of in the presence of and a base such as .
Industrial Production Methods: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: can undergo oxidation reactions in the presence of oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where the propynyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in the presence of a base.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted ureas depending on the substituent used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biological probe due to its ability to interact with specific enzymes and proteins.
Medicine:
- Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry:
- Utilized in the production of specialty chemicals and polymers .
Mécanisme D'action
Molecular Targets and Pathways:
- The compound interacts with enzymes and proteins through its functional groups, affecting their activity and function.
- It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
- N,N’-dimethylurea
- N,N’-dimethyl-N-(2-propynyl)amine
- N,N’-dimethyl-N-(2-propynyl)urea oxide
Uniqueness:
- N,N’-dimethyl-N-(2-propynyl)urea is unique due to the presence of the propynyl group , which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1,3-dimethyl-1-prop-2-ynylurea |
InChI |
InChI=1S/C6H10N2O/c1-4-5-8(3)6(9)7-2/h1H,5H2,2-3H3,(H,7,9) |
Clé InChI |
ONZVMLQFBUIZIV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(C)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8675717.png)
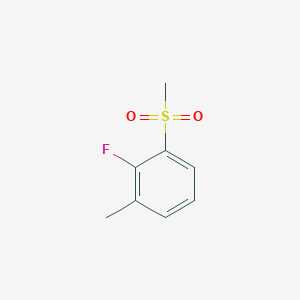
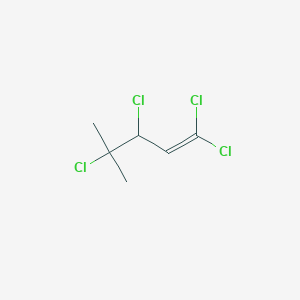
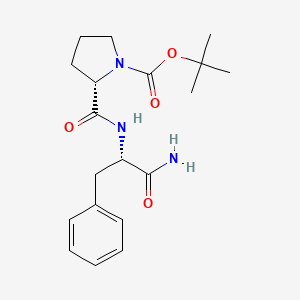
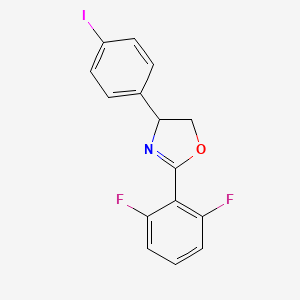

![{[2-(Trifluoromethyl)phenyl]methyl}phosphonic acid](/img/structure/B8675786.png)
![2-(5-Bromopyridin-3-yl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8675788.png)

